Rosiglitazone (potassium salt)
Rosiglitazone (potassium salt)
Thiazolidinediones are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. Rosiglitazone is a prototypical thiazolidinedione and has served as a reference compound for this class. Rosiglitazone is a potent and selective PPARγ ligand. It binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates a luciferase-based PPARγ expression construct with an EC50 of about 1.0 µM. Rosiglitazone is active in vivo as a antidiabetic agent in the ob/ob mouse model, and has been used as an oral hypoglycemic agent in the treatment of Type II diabetes in humans for many years. The potassium salt of rosiglitazone is a formulation designed to provide better aqueous solubility than the parent compound.
Brand Name:
Vulcanchem
CAS No.:
316371-84-3
VCID:
VC0163760
InChI:
InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1
SMILES:
CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+]
Molecular Formula:
C18H18N3O3S • K
Molecular Weight:
395.5 g/mol
Rosiglitazone (potassium salt)
CAS No.: 316371-84-3
Reference Standards
VCID: VC0163760
Molecular Formula: C18H18N3O3S • K
Molecular Weight: 395.5 g/mol
CAS No. | 316371-84-3 |
---|---|
Product Name | Rosiglitazone (potassium salt) |
Molecular Formula | C18H18N3O3S • K |
Molecular Weight | 395.5 g/mol |
IUPAC Name | potassium;5-[[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidin-3-ide-2,4-dione |
Standard InChI | InChI=1S/C18H19N3O3S.K/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1 |
Standard InChIKey | RWOGCLSZSSKLEN-UHFFFAOYSA-M |
Isomeric SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)N=C(S2)[O-])C3=CC=CC=N3.[K+] |
SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] |
Canonical SMILES | CN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[K+] |
Description | Thiazolidinediones are a group of structurally related peroxisome proliferator-activated receptor γ (PPARγ) agonists with antidiabetic actions in vivo. Rosiglitazone is a prototypical thiazolidinedione and has served as a reference compound for this class. Rosiglitazone is a potent and selective PPARγ ligand. It binds to the PPARγ ligand-binding domain with a Kd of 43 nM. It activates a luciferase-based PPARγ expression construct with an EC50 of about 1.0 µM. Rosiglitazone is active in vivo as a antidiabetic agent in the ob/ob mouse model, and has been used as an oral hypoglycemic agent in the treatment of Type II diabetes in humans for many years. The potassium salt of rosiglitazone is a formulation designed to provide better aqueous solubility than the parent compound. |
Synonyms | 5-[[4-[2-(methyl-2-pyridinylamino)ethoxy]phenyl]methyl]-2,4-thiazolidinedione, monopotassium salt |
Reference | 1.Willson, T.M.,Cobb, J.E.,Cowan, D.J., et al. The structure-activity relationship between peroxisome proliferator-activated receptor γ agonism and the antihyperglycemic activity of thiazolidinediones. J. Med. Chem. 39, 665-668 (1996). |
PubChem Compound | 11463585 |
Last Modified | Nov 11 2021 |
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